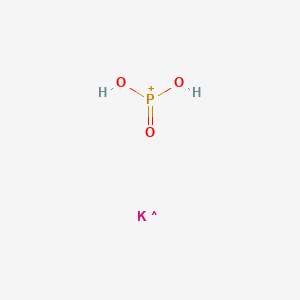
CID 6331884
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium phosphite is an inorganic compound with the chemical formula H₂KO₃P. It is a salt of the phosphite anion (H₂PO₃⁻), which is the conjugate base of phosphorous acid. Potassium phosphite is commonly used in agriculture as a fungicide and plant nutrient, although its phosphorus content is not directly available to plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium phosphite can be synthesized through the reaction of phosphorous acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phosphorous acid (H₃PO₃) reacts with potassium hydroxide (KOH) to form potassium phosphite and water:
H3PO3+KOH→KH2PO3+H2O
Another method involves the catalytic oxidation of yellow phosphorus in the presence of an oxidant and a catalyst, followed by neutralization with potassium hydroxide .
Industrial Production Methods
Industrial production of potassium phosphite often involves the use of phosphorous acid and potassium carbonate. The process includes dissolving phosphorous acid in water, followed by the addition of potassium carbonate. The reaction mixture is then filtered to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium phosphite can be oxidized to potassium phosphate using oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Potassium phosphite can react with alkyl halides to form alkyl phosphonates.
Major Products Formed
Oxidation: Potassium phosphate (KH₂PO₄)
Reduction: Various reduced phosphorus compounds
Substitution: Alkyl phosphonates
Scientific Research Applications
Potassium phosphite has a wide range of applications in scientific research, particularly in agriculture, biology, and industry.
Agriculture
In agriculture, potassium phosphite is used as a fungicide to combat diseases caused by oomycetes, such as Phytophthora infestans. It enhances plant defense mechanisms and improves resistance to various pathogens .
Biology
In biological research, potassium phosphite is used to study plant defense responses. It has been shown to activate plant defense pathways, including the production of defense-related enzymes and phytoalexins .
Industry
In the industrial sector, potassium phosphite is used as a precursor for the synthesis of other phosphorus-containing compounds. It is also used in the formulation of fertilizers and plant growth regulators .
Mechanism of Action
Potassium phosphite exerts its effects by enhancing the plant’s existing defense responses. It induces the formation of necrotic zones, production of plant hormones involved in defense, and the activation of defense-related enzymes. Additionally, it stimulates the production of phytoalexins and thickens cell walls to limit pathogen spread .
Comparison with Similar Compounds
Potassium phosphite is often compared with other phosphorus-containing compounds such as potassium phosphate and potassium hydrogen phosphate.
Potassium Phosphate (KH₂PO₄): Unlike potassium phosphite, potassium phosphate provides readily available phosphorus to plants. It is commonly used as a fertilizer.
Potassium Hydrogen Phosphate (K₂HPO₄): This compound is also used as a fertilizer and provides a source of phosphorus and potassium to plants.
Potassium phosphite is unique in its ability to enhance plant defense mechanisms, making it particularly valuable in agricultural applications .
Properties
Molecular Formula |
H2KO3P+ |
|---|---|
Molecular Weight |
120.086 g/mol |
InChI |
InChI=1S/K.HO3P/c;1-4(2)3/h;(H-,1,2,3)/p+1 |
InChI Key |
ZYCAPOBMFKDOAC-UHFFFAOYSA-O |
Canonical SMILES |
O[P+](=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















